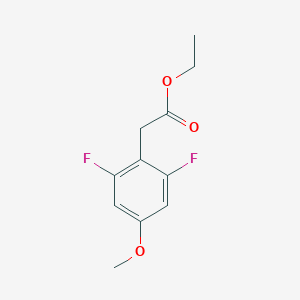

Ethyl 2,6-difluoro-4-methoxyphenylacetate

Description

Ethyl 2,6-difluoro-4-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetic acid backbone substituted with two fluorine atoms at the 2- and 6-positions and a methoxy group at the 4-position, esterified with an ethyl group. The molecular formula is inferred as C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol (calculated based on the methyl ester analog in ). Its synthesis likely involves esterification of 2,6-difluoro-4-methoxyphenylacetic acid (CAS 886498-98-2, ) with ethanol, mirroring routes described for methyl analogs .

Properties

IUPAC Name |

ethyl 2-(2,6-difluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-11(14)6-8-9(12)4-7(15-2)5-10(8)13/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUCNNLUJBLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1F)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-difluoro-4-methoxyphenylacetate typically involves the esterification of 2,6-difluoro-4-methoxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-4-methoxyphenylacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: 2,6-difluoro-4-methoxybenzoic acid.

Reduction: 2,6-difluoro-4-methoxyphenylmethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-difluoro-4-methoxyphenylacetate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,6-difluoro-4-methoxyphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug design. The methoxy group can influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Ester Chain Length: Methyl vs. Ethyl

The methyl ester analog (CAS 1268822-64-5) differs only in its ester group, which reduces molecular weight by 14.03 g/mol compared to the ethyl derivative. Ethyl esters, conversely, may offer enhanced solubility in nonpolar solvents, favoring applications in formulations requiring controlled release.

Free Acid vs. Ester

The free acid (CAS 886498-98-2) lacks the ethyl ester, resulting in a carboxylic acid group. This increases polarity and hydrogen-bonding capacity, improving solubility in aqueous or polar solvents (e.g., methanol or DMSO). The acid form is a critical intermediate for synthesizing esters via esterification reactions .

Substituent Position and Electronic Effects

- Fluorine vs. Methoxy Substitution : Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) replaces fluorines with methoxy groups at positions 2 and 5. Methoxy groups are electron-donating, which may stabilize adjacent electrophilic centers, whereas fluorine’s electron-withdrawing nature enhances acidity of nearby protons .

- Mono- vs.

Biological Activity

Ethyl 2,6-difluoro-4-methoxyphenylacetate (EDFA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of EDFA, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

EDFA is characterized by the presence of two fluorine atoms and a methoxy group on a phenyl ring, which contributes to its unique chemical properties and biological activity. Its molecular formula is C12H12F2O3, and it has been studied for its effects on various biological targets.

The biological activity of EDFA can be attributed to its interaction with specific cellular targets. Preliminary studies suggest that EDFA may act as an inhibitor of certain enzymes involved in cancer cell proliferation. The compound's structure allows it to engage in covalent bonding with target proteins, potentially leading to the inhibition of their activity.

Cytotoxicity Assays

In vitro assays have demonstrated that EDFA exhibits cytotoxic effects against various cancer cell lines. For instance, studies conducted on A431 epidermoid carcinoma cells revealed that EDFA significantly inhibited cell growth with an IC50 value indicating moderate potency. The compound's antiproliferative effects were further confirmed through growth inhibition assays, where it showed enhanced efficacy compared to other derivatives.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| EDFA | A431 | 5.3 | Moderate cytotoxicity observed |

| Control | A431 | >10 | No significant effect |

Enzyme Inhibition

EDFA has also been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting aromatase and steroid sulfatase activities, which are critical in estrogen synthesis and metabolism. The structure-activity relationship (SAR) studies indicate that modifications to the methoxy and difluoro groups can enhance or reduce inhibitory potency.

| Enzyme | IC50 (nM) | Comments |

|---|---|---|

| Aromatase | 0.028 | High potency |

| Steroid Sulfatase | 2.5 | Moderate potency |

Case Study 1: Anticancer Activity

In a recent study, the anticancer activity of EDFA was assessed using a panel of human cancer cell lines. The results indicated that EDFA selectively inhibited cell proliferation in breast and prostate cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Case Study 2: Structure-Activity Relationship Analysis

Further investigations into the SAR of EDFA revealed that the introduction of electron-withdrawing groups at specific positions on the phenyl ring significantly enhances its biological activity. For example, replacing the methoxy group with a more electronegative substituent led to increased inhibition of aromatase activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.